2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide
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Overview
Description
2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide typically involves the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation: Introduction of the acetyl group can be done using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Methylation: The N-methyl group can be introduced using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions could target the pyridazine ring or the acetyl group, potentially forming alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyridazine derivatives.
Medicine: Possible applications in drug discovery and development, particularly for diseases where pyridazine derivatives have shown efficacy.
Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action for 2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide would depend on its specific biological target. Generally, pyridazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound, which lacks the acetyl and N-methyl groups.
2-Acetylpyridazine: Similar structure but without the N-methyl group.
N-Methylpyridazine: Lacks the acetyl group but has the N-methyl group.
Uniqueness
2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide is unique due to the presence of both the acetyl and N-methyl groups, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
823192-88-7 |
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Molecular Formula |
C8H15N3O2 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-acetyl-N-methyldiazinane-1-carboxamide |
InChI |
InChI=1S/C8H15N3O2/c1-7(12)10-5-3-4-6-11(10)8(13)9-2/h3-6H2,1-2H3,(H,9,13) |
InChI Key |
IDHYCWUZFCJGHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCN1C(=O)NC |
Origin of Product |
United States |
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